3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenoxy group, a nitrophenyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for its efficiency in forming carbon-carbon bonds. This reaction involves the coupling of a brominated pyrazolo[1,5-a]pyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under microwave irradiation to enhance the reaction rate and yield .
Chemical Reactions Analysis
3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The nitrophenyl group can undergo reduction to form an amino group, while the fluorophenoxy group can be oxidized under strong oxidative conditions.
Cross-Coupling Reactions: The compound can participate in further Suzuki–Miyaura cross-coupling reactions to introduce additional aryl or heteroaryl groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of functional groups. Similar compounds include:
- 3-bromo-5-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C26H14BrF4N5O4 |
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Molecular Weight |
616.3 g/mol |
IUPAC Name |
3-bromo-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H14BrF4N5O4/c27-22-23(34-35-21(26(29,30)31)13-20(33-24(22)35)14-4-2-1-3-5-14)25(37)32-16-10-17(36(38)39)12-19(11-16)40-18-8-6-15(28)7-9-18/h1-13H,(H,32,37) |
InChI Key |
QAKNOOSLYLTUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
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